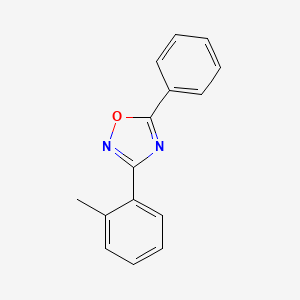

3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

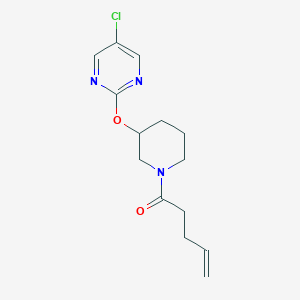

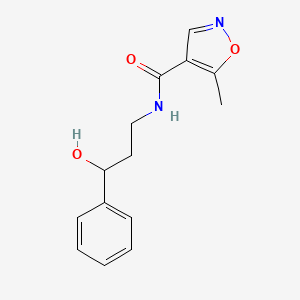

3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole, also known as MPPO, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. MPPO is a derivative of oxadiazole, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. It is a white crystalline powder that is insoluble in water but soluble in organic solvents.

Scientific Research Applications

Structural Characterization and Chemical Properties

Structural Characterization as Spacers for Angiotensin II Receptor Antagonists

- Oxadiazole derivatives are instrumental in the synthesis of non-peptide angiotensin receptor antagonists. Their structural features, such as π–π interactions and C–H⋯O interactions, are crucial for their functionality (Meyer et al., 2003).

Synthesis and Characterization for Mesogenic Properties

- Oxadiazole derivatives with ether and ester linkages exhibit mesomorphic properties. Their mesogenic behavior is influenced by the presence of 1,2,4-oxadiazole ring and the length of alkyl chains, showing potential in liquid crystal technology (Ali & Tomi, 2018).

Influence on Luminescence in Organic Light-Emitting Diodes (OLEDs)

- Certain oxadiazole derivatives, like 2-methyl-5-phenyl-1,3,4-oxadiazoles, show blue-shifted fluorescence and are used in OLEDs, highlighting their role in enhancing device efficiency and performance (Cooper et al., 2022).

Basicity and Protonation Sites

- The basicity of oxadiazoles is analyzed through spectroscopy, indicating protonation at specific nitrogen atoms in the oxadiazole ring, which is crucial for understanding their chemical behavior and interactions (Trifonov et al., 2005).

Applications in Material Science and Environmental Sciences

Liquid Crystalline Properties for Display Technologies

- Oxadiazole-based compounds demonstrate liquid crystalline properties, making them suitable for display technologies. The molecular structure, specifically the presence of 1,3,4-oxadiazole and the choice of substituents, plays a significant role in determining these properties (Zhu et al., 2009).

Corrosion Inhibition in Metal Surfaces

- Bis( n -methylphenyl)-1,3,4-oxadiazole compounds act as corrosion inhibitors for brass in simulated cooling water systems, suggesting their application in industrial maintenance and prolonging the lifespan of metal components (Rochdi et al., 2014).

Anion Sensing for Chemical Analysis

- Oxadiazole derivatives show potential as anion sensors due to their fluorescent sensor properties. They can detect fluoride anions with high selectivity, indicating their use in analytical chemistry and environmental monitoring (Kwak et al., 2007).

Selective Anion Chemosensors

- Certain oxadiazole compounds act as anion fluorescent and colorimetric chemosensors, with high selectivity for specific anions like H2PO4- and F-, making them suitable for chemical detection and monitoring applications (Tong et al., 2003).

Future Directions

properties

IUPAC Name |

3-(2-methylphenyl)-5-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-7-5-6-10-13(11)14-16-15(18-17-14)12-8-3-2-4-9-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWQKWQWFBYGFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid](/img/structure/B2647284.png)

![5-(benzo[d]thiazol-2-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2647285.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2647290.png)

![2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2647294.png)

![methyl 2-({[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2647295.png)